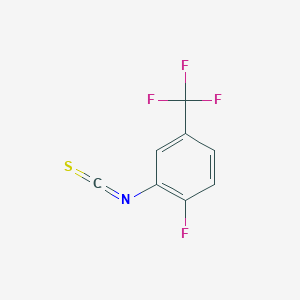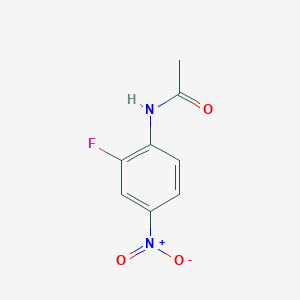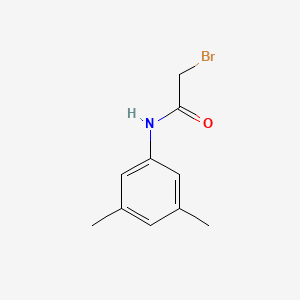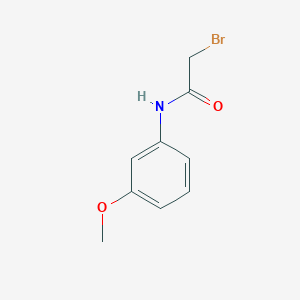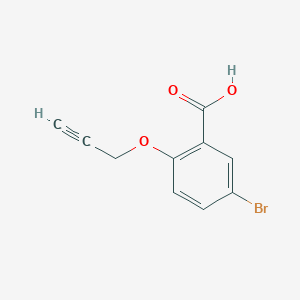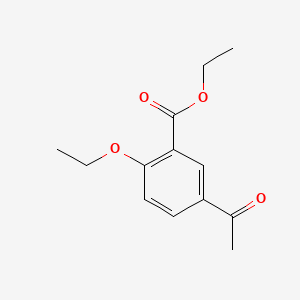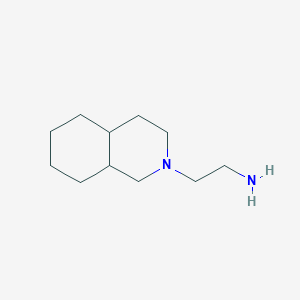
2-octahydroisoquinolin-2(1H)-ylethanamine
Overview
Description
Synthesis Analysis
The synthesis of 2-octahydroisoquinolin-2(1H)-ylethanamine involves the reaction of a stoichiometric amount of 4-methoxy-2-benzofuran-1,3-dione with an appropriate amine in glacial acetic acid. The reaction is refluxed for 48 hours with stirring. After cooling to room temperature, the reaction mixture is extracted with diethyl ether and concentrated under vacuum .
Molecular Structure Analysis
The molecular formula of 2-octahydroisoquinolin-2(1H)-ylethanamine is C₁₁H₂₂N₂ . It has a linear structure, and its molecular weight is approximately 182.31 g/mol .
Scientific Research Applications
Alzheimer's Disease Inhibition : M30 has shown promise in inhibiting molecular aggregation, synaptotoxicity, intracellular calcium signaling, cellular toxicity, and memory losses induced by Amyloid beta (Aβ) oligomers in Alzheimer's Disease (AD). It is considered a novel candidate for anti-AD drug discovery (Boopathi, Poma, & Garduño-Juárez, 2021).
Neuroprotective Properties : In-depth studies involving in silico, in vitro, and in vivo assays have demonstrated that M30 interacts with the Aβ peptide. It has been effective in blocking Aβ aggregation, association to the plasma membrane, synaptotoxicity, intracellular calcium, and cellular toxicity. These properties suggest its potential as a treatment against AD, especially since it seems to block multiple steps in the amyloid cascade (Peters et al., 2020).
Parkinson's Disease Research : M30 has been studied in the context of Parkinson’s Disease (PD), where it was found to interfere with α-Synuclein (αSyn) aggregation, a key player in PD pathogenesis. This interference led to a decrease in the formation of higher-molecular-weight species and antagonized the effect of αSyn on synaptic physiology, suggesting potential therapeutic applications for synucleinopathies (Ramirez et al., 2021).
Enzymatic Activity in Drug Synthesis : M30 and related compounds have been explored for their role in enzymatic processes relevant to drug synthesis. For instance, cyclohexylamine oxidase variants have been shown to enhance enzyme activity toward secondary amines like M30, demonstrating its utility in drug synthesis processes requiring chiral secondary amines (Li et al., 2016).
properties
IUPAC Name |
2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h10-11H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOSOYOFHHRTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CCC2C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-octahydroisoquinolin-2(1H)-ylethanamine | |
CAS RN |
10533-14-9 | |
| Record name | 2-(decahydroisoquinolin-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)
![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)
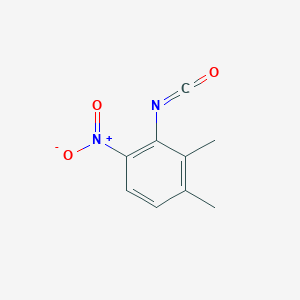
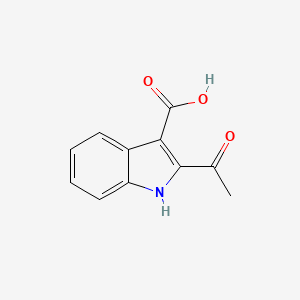
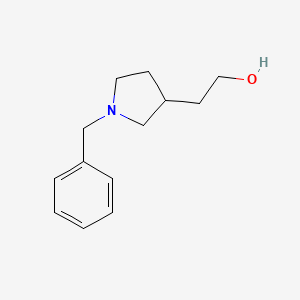
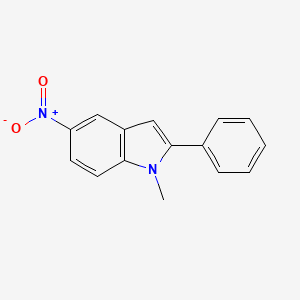
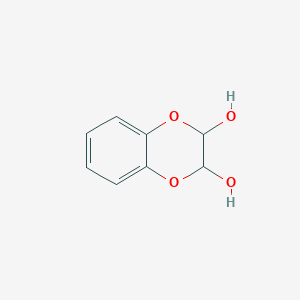
![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)
